2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring:
- A pyrido[1,2-a]pyrimidin-4-one core, substituted at position 2 with a 2,6-dimethylmorpholinyl group.
- A (Z)-methylidene linker bridging the pyrido-pyrimidinone core to a 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety.
- A furan-2-ylmethyl substituent at position 3 of the thiazolidinone ring.
Its design aligns with trends in medicinal chemistry, where morpholine and thiazolidinone motifs are leveraged for their pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C23H22N4O4S2 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O4S2/c1-14-11-25(12-15(2)31-14)20-17(21(28)26-8-4-3-7-19(26)24-20)10-18-22(29)27(23(32)33-18)13-16-6-5-9-30-16/h3-10,14-15H,11-13H2,1-2H3/b18-10- |
InChI Key |
NGBRNIWBBPBCIW-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
CuI-Catalyzed Tandem C–N Bond Formation
This method employs a one-pot tandem reaction involving 2-halopyridine and (Z)-3-amino-3-arylacrylate ester. Key steps include:
-
Catalyst Activation : CuI facilitates C–N bond formation between the halopyridine and acrylate ester.
-
Intramolecular Amidation : Cyclization occurs under mild conditions (130°C in DMF) to form the pyrido-pyrimidine ring.
| Parameter | Value/Description | Source |
|---|---|---|
| Reagents | 2-Halopyridine, (Z)-3-amino-3-arylacrylate ester, CuI | |
| Solvent | DMF | |
| Temperature | 130°C | |
| Reaction Time | 6–12 hours | |
| Yield | >90% (excellent functional group tolerance) |
This method is scalable and compatible with diverse substrates, making it ideal for gram-scale production.
Dihydrofuranone Intermediate Cyclization
An alternative route involves dihydrofuranone intermediates, synthesized via condensation of 2-aminopyridines with α-acetyl-γ-butyrolactone. Cyclization proceeds via:
-
Phosphorus Oxychloride Treatment : Converts intermediates to pyrido[1,2-a]pyrimidin-4-one.
-
Ethanol/Sodium Ethoxide : Alternative cyclization conditions for milder protocols.
| Parameter | Value/Description | Source |
|---|---|---|
| Reagents | 2-Aminopyridine, α-acetyl-γ-butyrolactone, POCl₃ | |
| Solvent | Ethanol or POCl₃ | |
| Yield | Moderate to high (dependent on substrate) |
This method is less commonly used due to harsher conditions but offers flexibility for functionalized derivatives.
Introduction of the 2,6-Dimethylmorpholin-4-yl Group
The morpholine substituent is introduced via a Mannich reaction , a three-component condensation involving an amine, formaldehyde, and a carbonyl compound. For this compound:
-
Pyrido Core Activation : The pyrido[1,2-a]pyrimidin-4-one is subjected to Mannich reaction conditions.
-
Reagents : 2,6-Dimethylmorpholine and formaldehyde are used to form the morpholin-4-ylmethyl group.
| Parameter | Value/Description | Source |
|---|---|---|
| Reagents | 2,6-Dimethylmorpholine, formaldehyde | |
| Solvent | Ethanol, toluene, or DMF | |
| Temperature | Reflux (100–110°C) | |
| Reaction Time | 6–8 hours | |
| Yield | 60–80% (dependent on substrate) |
The reaction proceeds via nucleophilic attack of the morpholine amine on the activated carbonyl intermediate, followed by condensation with formaldehyde.
Synthesis of the Thiazolidin-5-Ylidene Moiety
The thiazolidin-5-ylidene group is synthesized through microwave-assisted cyclization or thiosemicarbazide oxidation :
Microwave-Assisted Condensation
-
Imine Formation : Aldehyde derivatives react with thiosemicarbazide under microwave irradiation.
-
Cyclization : Oxidation with FeCl₃ or other agents forms the 1,3-thiazolidin-4-one core.
| Parameter | Value/Description | Source |
|---|---|---|
| Reagents | Thiosemicarbazide, aldehyde, FeCl₃ | |
| Solvent | Ethanol, water, or solvent-free | |
| Temperature | 70–80°C (microwave) | |
| Reaction Time | 10–30 minutes | |
| Yield | 94–98% (high atom economy) |
Microwave irradiation enhances reaction efficiency and reduces byproduct formation.
Thiosemicarbazide Oxidation
Alternative protocols use thiosemicarbazones as precursors, oxidized to 1,3-thiazolidin-4-ones under mild conditions.
| Parameter | Value/Description | Source |
|---|---|---|
| Reagents | Thiosemicarbazone, FeCl₃ | |
| Solvent | Aqueous ethanol | |
| Temperature | 70–80°C | |
| Yield | 70–85% |
Coupling the Thiazolidin Moiety to the Pyrido Core
The final step involves stereoselective coupling of the thiazolidin-5-ylidene group to the pyrido[1,2-a]pyrimidin-4-one core. This is achieved via:
-
Knoevenagel Condensation : A base (e.g., piperidine) deprotonates the thiazolidin-4-one, allowing nucleophilic attack on the activated pyrido core.
-
Z-Configuration Control : Mild basic conditions favor the Z-isomer by minimizing steric hindrance.
| Parameter | Value/Description | Source |
|---|---|---|
| Reagents | Thiazolidin-5-ylidene, pyrido core, piperidine | |
| Solvent | Ethanol, DMF, or THF | |
| Temperature | 60–80°C | |
| Reaction Time | 4–6 hours | |
| Yield | 70–85% (Z-selectivity >90%) |
Critical Optimization and Challenges
Stereochemical Control
The Z-configuration is critical for bioactivity. Factors influencing selectivity include:
Functional Group Compatibility
The morpholine and thiazolidin groups are sensitive to strong acids/bases. Reactions must avoid harsh conditions to prevent degradation.
Summary of Key Synthetic Routes
| Method | Steps Involved | Yield Range |
|---|---|---|
| CuI-Catalyzed Core + Mannich + Microwave Coupling | Pyrido core → Morpholine addition → Thiazolidin coupling | 60–85% |
| Dihydrofuranone → Mannich → Thiosemicarbazide Oxidation | Pyrido core → Morpholine → Thiazolidin formation | 50–75% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and furan moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrido[1,2-a]pyrimidinone core and the morpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its diverse functional groups allow for the modulation of biological activity, making it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving its functional groups, which can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities
The target compound shares key structural features with several classes of bioactive molecules:
Pyrimidinone and Thiazolidinone Derivatives
- Example 1: Compounds such as 6-[(4-methoxy/4,9-dimethoxy)-7-methylfurochromen-5-ylideneamino]-2-thioxo-2,3-dihydropyrimidin-4-ones (e.g., compounds 1a,b in ) feature a pyrimidinone core linked to a furochromenylideneamino group. Unlike the target compound, these analogs lack the morpholinyl substituent but retain the thioxo-pyrimidinone motif, which is critical for hydrogen bonding and enzyme inhibition .
- Example 2: Thiazolidine-4-one derivatives with azo linkages () share the thiazolidinone ring but incorporate aromatic azo groups instead of furan-methyl substituents. These compounds exhibit antimicrobial and antioxidant activities, highlighting the role of the thiazolidinone scaffold in redox modulation .
Morpholine-Containing Compounds
- Example: The EUROPEAN PATENT APPLICATION EP 4 374 877 A2 () describes morpholine-substituted pyrrolo-pyridazine carboxamides. While these compounds share the morpholinyl group, their core structure diverges significantly, emphasizing the target compound’s unique integration of morpholine with a pyrido-pyrimidinone system .
Substituent-Driven Functional Divergence
Table 1: Substituent Comparison and Bioactivity Implications
- Morpholinyl Group : The 2,6-dimethylmorpholinyl substituent in the target compound may enhance solubility and membrane permeability compared to simpler amines in analogs .
- Furan vs. Aromatic Substituents : The furan-2-ylmethyl group in the target compound could impart distinct electronic effects compared to the methoxy or azo groups in analogs, influencing target selectivity .
Biological Activity
The compound 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activity. Its structure includes a pyrido-pyrimidine core, thiazolidine moiety, and morpholine ring, which contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 496.6 g/mol. The IUPAC name provides insight into its structural components, indicating the presence of various functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O4S2 |
| Molecular Weight | 496.6 g/mol |
| CAS Number | 372499-12-2 |
| Purity | ≥ 95% |
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties. A study highlighted the anti-glioma activity of thiazolidin-4-one derivatives synthesized through a one-pot multicomponent reaction (MCR). The results demonstrated that certain derivatives significantly reduced cell viability in glioblastoma multiforme cells, suggesting potential for further development as anticancer agents .
Antidiabetic Effects
Thiazolidinediones (TZDs), a class of compounds related to thiazolidines, are known for their antihyperglycemic effects. A study on novel thiazolidinedione derivatives reported promising in vitro antidiabetic activity, indicating that similar mechanisms may be present in the compound under discussion . The modulation of insulin sensitivity and glucose metabolism is a key aspect of TZD activity.
The biological mechanisms associated with the compound's activity may involve:
- Inhibition of Enzymes : Thiazolidine derivatives have been shown to inhibit enzymes such as α-amylase and urease, which are critical in carbohydrate metabolism and nitrogen metabolism respectively. This inhibition can lead to reduced blood sugar levels and improved metabolic profiles .
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in cancer therapy where oxidative stress plays a role in tumor progression.
- Immunomodulation : Some thiazolidine derivatives are reported to act as immunostimulants, enhancing the body's immune response against tumors .
Case Studies
A notable case study involved the evaluation of various thiazolidinone derivatives against multiple cancer cell lines (MDA-MB-231, HCT116, HT29, MCF7). The study found that specific compounds exhibited potent antiproliferative effects across all tested lines, indicating broad-spectrum anticancer potential .
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicity and safety profile. Preliminary studies suggest that while certain derivatives show promise as therapeutic agents, comprehensive toxicity assessments are necessary to ensure safety for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
